

A Comparative Guide to D4476 and Other Known CK1 Inhibitors

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Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

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For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of D4476 with other well-known Casein Kinase 1 (CK1) inhibitors, supported by experimental data.

Inhibitory Activity and Selectivity

D4476 is a potent, selective, and cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2][3] Its inhibitory activity has been evaluated against various CK1 isoforms and a panel of other kinases to determine its selectivity profile. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for D4476 and other notable CK1 inhibitors, including PF-670462 and IC261.



Inhibitor	Target	IC50 (nM)	Other Notable Inhibited Kinases (IC50)	Reference
D4476	CK1 (from S. pombe)	200	ALK5 (500 nM), PKD1 (9100 nM), p38α MAPK (5800 nM)	[1][4]
CK1δ	300	[1]		
PF-670462	CK1ε	7.7	CK1δ (14 nM). It is a non-selective kinase inhibitor, inhibiting 44 other kinases by ≥90% at 10 μM, including JNK, p38, and EGFR isoforms.	[5]
CK1δ	14			
IC261	СК1δ	1000	CK1ε (1000 nM), CK1α1 (16000 nM). Less active against PKA, p34cdc2, and p55fyn (>100 μM).	[6][7]
CK1ε	1000	[6][7]		
CK1α1	16000	[6]		
SR-3029	CK1δ	44	CK1ε (260 nM)	_
PF-4800567	CK1ε	32	CK1δ (711 nM)	

Note: IC50 values can vary between different studies due to variations in experimental conditions.



One study concluded that D4476 is a more potent and specific inhibitor of CK1 compared to IC261 and CKI-7, making it a valuable tool for identifying physiological substrates of CK1.[8] In contrast, while initially reported as highly selective, PF-670462 has been demonstrated to be a non-selective kinase inhibitor.[5]

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of CK1 inhibitors. This protocol is based on methodologies described in studies evaluating D4476 and other kinase inhibitors.[1][2][3]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

- Recombinant CK1δ enzyme
- Substrate peptide (e.g., RRKDLHDDEEDEAMSITA)
- [y-33P]ATP or [y-32P]ATP
- Assay Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v)
 Triton X-100
- Kinase Dilution Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EGTA, 0.1% (v/v)
 Triton X-100, 5 mM DTT, 50% (v/v) glycerol
- Inhibitor stock solution (e.g., in DMSO)
- 96-well plates
- Phosphoric acid (e.g., 0.5 M)
- P81 phosphocellulose paper or similar capture membrane
- Scintillation counter



Procedure:

- Enzyme Preparation: Dilute the recombinant CK1δ enzyme to the desired concentration (e.g., 5-20 mUnits/assay) in Kinase Dilution Buffer.
- Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., D4476) in the Assay Buffer. Include a DMSO-only control.
- Reaction Setup: In a 96-well plate, combine the following in each well:
 - Assay Buffer
 - Substrate peptide (final concentration, e.g., 0.5 mM)
 - Inhibitor at various concentrations
 - Diluted CK1δ enzyme
- Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 (final concentration, e.g., 10 mM) and [y-33P]ATP (final concentration, e.g., 0.1 mM).
- Incubation: Incubate the plate at room temperature (e.g., 21°C) or 30°C for a predetermined time (e.g., 30-40 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding a small volume of concentrated phosphoric acid to each well.
- Detection of Phosphorylation:
 - Spot an aliquot of the reaction mixture from each well onto P81 phosphocellulose paper.
 - Wash the paper multiple times with phosphoric acid (e.g., 75 mM) to remove unincorporated [y-33P]ATP.
 - Wash with an organic solvent (e.g., acetone or ethanol) and allow it to dry.
 - Measure the incorporated radioactivity using a scintillation counter.

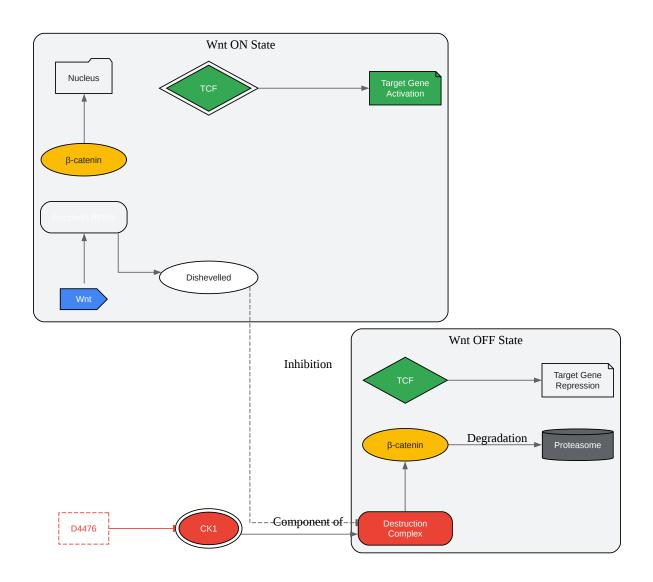


- Data Analysis:
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Signaling Pathways

Casein Kinase 1 is a crucial regulator in several key signaling pathways, including the Wnt and Hedgehog pathways. Dysregulation of these pathways is implicated in various diseases, including cancer.

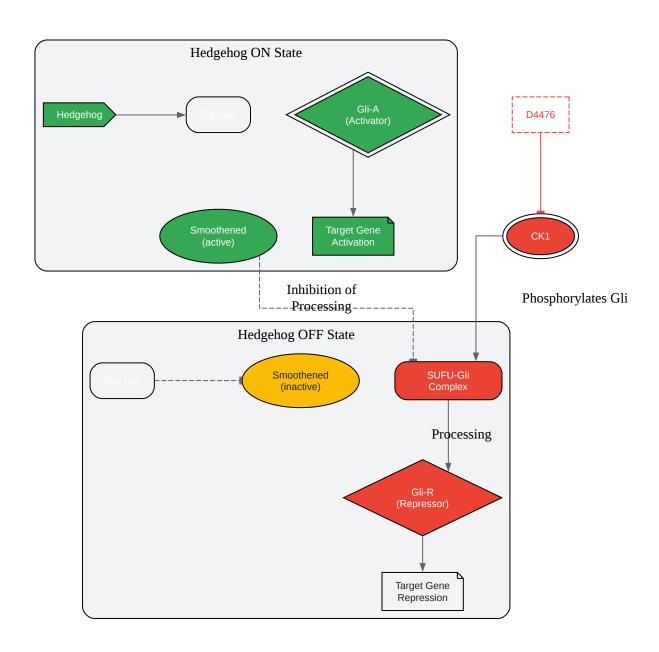




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Caption: Canonical Wnt Signaling Pathway and the Role of CK1.





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Caption: Hedgehog Signaling Pathway and the Role of CK1.

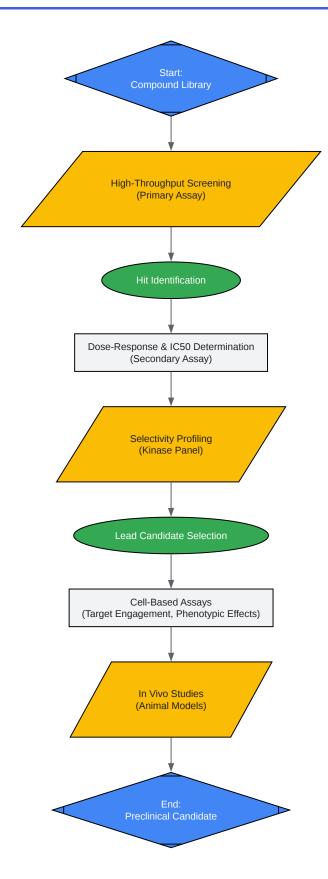


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Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.





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Caption: General Workflow for Kinase Inhibitor Screening.



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